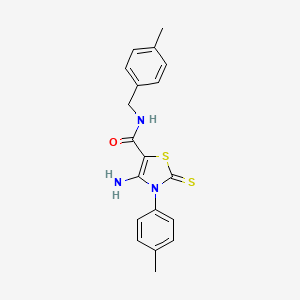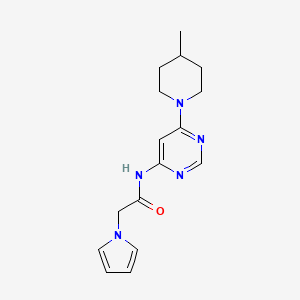
4-Bromo-2-(trifluoromethoxy)phenylacetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Bromo-2-(trifluoromethoxy)phenylacetylene and related compounds often involves halogenation and trifluoromethoxylation reactions. One method includes the treatment of benzene derivatives with trifluoroacetic anhydride and bromine to introduce the bromo and trifluoromethoxy groups respectively. These reactions are crucial for creating the desired compound with high purity and yield under optimized conditions (Ding Zhi-yuan, 2011) (Ding Zhi-yuan, 2011).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its unique arrangement of atoms which impacts its reactivity and physical properties. X-ray crystallography and NMR spectroscopy are commonly used to determine the precise geometry of such compounds. These analyses reveal the compound's planar structure and the electronic effects of the trifluoromethoxy and bromo substituents on the phenyl ring (A. Ito et al., 2002) (A. Ito et al., 2002).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including coupling reactions and nucleophilic substitutions, which are fundamental for synthesizing complex organic molecules. Its reactivity is significantly influenced by the presence of the bromo and trifluoromethoxy groups, which can activate the phenyl ring towards electrophilic substitution reactions. Such properties make it a valuable intermediate in organic synthesis (K. Kodaira & K. Okuhara, 1988) (K. Kodaira & K. Okuhara, 1988).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are crucial for its handling and application in various processes. These properties are determined by the molecular structure and the nature of the substituents attached to the phenyl ring. Typically, such compounds exhibit moderate to high boiling points and limited solubility in water, with better solubility in organic solvents (M. Schlosser & E. Castagnetti, 2001) (M. Schlosser & E. Castagnetti, 2001).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards different types of chemical reagents and stability under various conditions, are shaped by its functional groups. The electron-withdrawing effect of the trifluoromethoxy group increases the acidity of adjacent hydrogen atoms, while the bromo group facilitates nucleophilic substitution reactions. These characteristics are essential for the compound's application in organic synthesis and material science (A. Katritzky, M. Qi, & A. P. Wells, 1996) (A. Katritzky, M. Qi, & A. P. Wells, 1996).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Intermediates :
- 4-Bromo-2-(trifluoromethoxy)phenylacetylene is used in generating aryne intermediates for synthesizing naphthalenes and naphthols. These intermediates can undergo various reactions, including cycloadditions, reductions, and brominations, to form diverse organic compounds (Schlosser & Castagnetti, 2001).
- It serves as a precursor for creating substituted phenylacetylenes, which are polymerized to form film-forming polymers soluble in aromatic and chlorinated hydrocarbons (Tlenkopachev et al., 1989).
Polymer Science and Materials Chemistry :
- In the field of materials science, it's used in the synthesis of polyfluorenes, which are crucial for creating nanoparticles with high fluorescence emission. These nanoparticles are potentially applicable in various optical and electronic devices (Fischer, Baier, & Mecking, 2013).
- Another application is in the synthesis of novel N-alkyl-1,8-naphthalimide derivatives with phenylacetylene, used in the study of fluorescence properties for potential use in imaging and sensing technologies (Yang et al., 2005).
Chemical Intermediates and Reactions :
- It's also involved in reactions like the bromoallylation of phenylacetylene, demonstrating its utility in creating a range of chemical intermediates (Fukuyama et al., 2009).
- Additionally, its derivatives are used in the synthesis of fluorine-containing phenylacetylenes, important in the development of fluoroorganic compounds (Kodaira & Okuhara, 1988).
Advanced Synthesis Techniques :
- The compound is involved in Sonogashira reactions, a type of coupling reaction that forms carbon-carbon bonds, essential in creating complex organic molecules (Benmansour et al., 2006).
- It's also utilized in the synthesis of important intermediates like 4-Phenyl-β-aminotetralin, demonstrating its versatility in organic synthesis (Vincek & Booth, 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-1-ethynyl-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O/c1-2-6-3-4-7(10)5-8(6)14-9(11,12)13/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEQOKLPHZGESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2488518.png)
![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)



![(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one](/img/structure/B2488528.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2488530.png)
![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488531.png)
![ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2488534.png)
![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)
![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2488538.png)